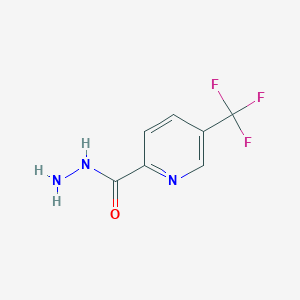
1-(4-Bromobutyl)-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobutyl)-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromobutyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)-1,2,3-triazole can be synthesized through a multi-step process. One common method involves the reaction of 1,2,3-triazole with 4-bromobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobutyl)-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted triazoles depending on the nucleophile used.
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Reduced forms of the triazole ring.
Scientific Research Applications
1-(4-Bromobutyl)-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting fungal infections and cancer.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, facilitating the construction of complex molecular architectures.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)-1,2,3-triazole depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The bromobutyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
1-(4-Bromobutyl)-1,2,4-triazole: Similar structure but with a different arrangement of nitrogen atoms in the ring.
1-(4-Bromobutyl)-1,2,3-benzotriazole: Contains a fused benzene ring, offering different chemical properties.
1-(4-Bromobutyl)-1,2,3-thiadiazole: Contains a sulfur atom in place of one nitrogen, leading to distinct reactivity.
Uniqueness: 1-(4-Bromobutyl)-1,2,3-triazole is unique due to its specific arrangement of nitrogen atoms and the presence of the bromobutyl group. This combination imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields.
Properties
Molecular Formula |
C6H10BrN3 |
|---|---|
Molecular Weight |
204.07 g/mol |
IUPAC Name |
1-(4-bromobutyl)triazole |
InChI |
InChI=1S/C6H10BrN3/c7-3-1-2-5-10-6-4-8-9-10/h4,6H,1-3,5H2 |
InChI Key |
XJALIPZJEROSJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)

![4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B11925645.png)


![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)

